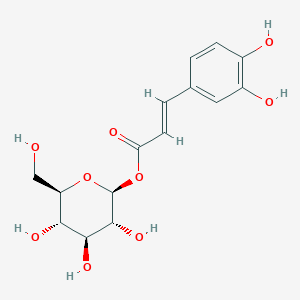
1-咖啡酰-β-D-葡萄糖
描述
1-Caffeoyl-beta-D-glucose is a compound that belongs to the class of caffeic acid esters . It is a natural product commonly found in coffee, tea, and other plants . The molecular formula of 1-Caffeoyl-beta-D-glucose is C15H18O9 . The average mass is 342.298 Da and the monoisotopic mass is 342.095093 Da .
Synthesis Analysis
The synthesis of 1-Caffeoyl-beta-D-glucose involves the breaking of the carbon-oxygen single bond under the action of 5′-uridine diphosphate to generate caffeic acid and 5′-uridine diphosphate-glucose .Molecular Structure Analysis
The molecular structure of 1-Caffeoyl-beta-D-glucose is characterized by a double-bond stereo with 5 of 5 defined stereocentres .Chemical Reactions Analysis
1-Caffeoyl-beta-D-glucose has a functional parent trans-caffeic acid . It plays the role of a plant metabolite and is a β-D-glucoside, a catechol, a cinnamate ester, and a monosaccharide derivative .Physical and Chemical Properties Analysis
1-Caffeoyl-beta-D-glucose appears as a colorless to light yellow crystalline powder . It has limited solubility in water and is slightly soluble in ethanol and dimethyl sulfoxide . It is relatively stable under normal temperatures but can decompose under high temperatures and strong light conditions .科学研究应用
隔离和结构鉴定
1-咖啡酰-β-D-葡萄糖及相关化合物已从各种植物来源中分离并结构鉴定。例如,从Rubus sanctus的水醇提取物中分离出了咖啡酰糖酯,包括1-O-咖啡酰-β-木糖等化合物。这些化合物的结构是通过化学和光谱证据(包括电喷雾离子化质谱(ESI-MS)和二维核磁共振(Hussein, Ayoub, & Nawwar, 2003))确定的。
生物活性和健康影响
1-咖啡酰-β-D-葡萄糖衍生物显示出显著的生物活性,包括抗氧化和酶抑制作用:
抗氧化活性:
- 从Balanophora simaoensis中分离出的没食子酸、咖啡酰酸和六羟基二苯酮葡萄糖酯显示出显著的抗氧化活性。这些化合物被评估其抑制肝微粒体脂质过氧化的能力,表明它们作为抗氧化剂的潜力(Fang, He, Wang, & Zhou, 2018)。
- 研究了双咖啡酰氧基环己烷的自由基清除活性,表明咖啡酰残基之间的分子内相互作用有助于它们的抗氧化能力。这项研究突出了咖啡酰化合物的抗氧化潜力中结构元素的重要性(Saito, Kurakane, Seki, Takai, Kasai, & Kawabata, 2005)。
酶抑制活性:
- 从Aruncus sylvester的根中分离出的1,3,6-三-O-(E)-咖啡酰-β-D-葡萄糖苷表现出强大的α-葡萄糖苷酶抑制活性。这类化合物可能在通过控制糖的消化和吸收来管理糖尿病等疾病中具有价值(Li, Que, Gao, & Su, 2018)。
- Spiraea cantoniensis中的咖啡酰酯被确认为大鼠肠道α-葡萄糖苷酶抑制剂。这一发现强调了咖啡酰葡萄糖在糖尿病等疾病管理中的潜力(Yoshida, Hishida, Iida, Hosokawa, & Kawabata, 2008)。
在糖尿病管理中的潜力:
- 研究表明,某些咖啡酰葡萄糖衍生物,如绿原酸,有助于调节血糖,并可能在管理2型糖尿病方面具有影响。这些化合物被发现抑制人类肝微粒体中的葡萄糖-6-磷酸酶,表明在减少肝葡萄糖产生方面可能发挥作用(Henry-Vitrac, Ibarra, Roller, Mérillon, & Vitrac, 2010)。
作用机制
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(23-10)24-11(19)4-2-7-1-3-8(17)9(18)5-7/h1-5,10,12-18,20-22H,6H2/b4-2+/t10-,12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSDYZZEIBAPIN-VBQORRLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415188 | |
| Record name | 1-Caffeoyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14364-08-0 | |
| Record name | 1-Caffeoyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





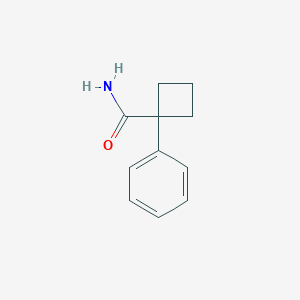
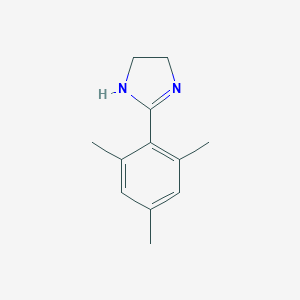
![1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one](/img/structure/B170094.png)
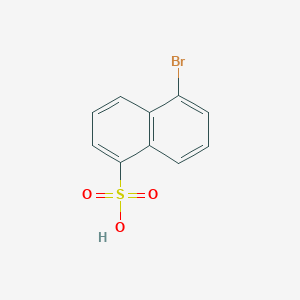


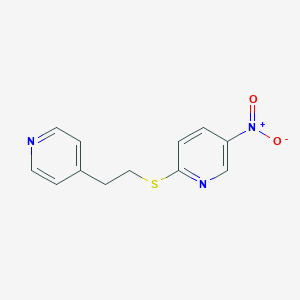
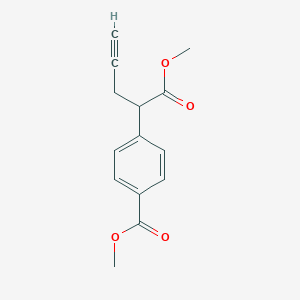

![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)

